molecular formula C14H28O5S B013811 2-Hydroxymethyl-6-octylsulfanyl-tetrahydro-pyran-3,4,5-triol CAS No. 85618-21-9

2-Hydroxymethyl-6-octylsulfanyl-tetrahydro-pyran-3,4,5-triol

Cat. No. B013811
CAS RN: 85618-21-9
M. Wt: 308.44 g/mol
InChI Key: CGVLVOOFCGWBCS-RGDJUOJXSA-N
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Description

The compound is a tetrahydro-pyran derivative, which is a class of organic compounds known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science due to their diverse chemical and physical properties. Tetrahydro-pyran derivatives are often involved in synthetic routes due to their ability to act as protective groups for alcohols or as key intermediates in the construction of complex molecules.

Synthesis Analysis

Research indicates various synthesis methods for tetrahydro-pyran derivatives. A common approach involves the cyclization of hexose sugars or the use of pre-existing tetrahydro-pyran rings modified through functional group transformations. For instance, a convenient synthesis of tetrahydro-pyran-3,4,5-triol derivatives was developed through a multi-step process starting from simple brominated and chlorinated benzenes, avoiding undesired isomers and efficiently yielding the target compound (Liu et al., 2008).

Molecular Structure Analysis

The molecular structure of tetrahydro-pyran derivatives is characterized by a six-membered oxygen-containing ring, which significantly influences the compound's reactivity and physical properties. Advanced techniques like X-ray diffraction, NMR spectroscopy, and DFT calculations provide detailed insights into the compound's geometry, electronic structure, and reactive sites, as seen in studies on similar compounds (Hijji et al., 2021).

Chemical Reactions and Properties

Tetrahydro-pyran derivatives participate in various chemical reactions, including glycosidation, oxidation, and ring-opening, attributed to the reactivity of the hydroxyl groups and the ether oxygen. The synthesis and functionalization of these compounds often involve nucleophilic substitutions and electrophilic additions, highlighting their versatility in organic synthesis (Sadeghi, 2019).

Scientific Research Applications

Synthesis and Characterization

  • A convenient synthesis approach for compounds structurally similar to 2-Hydroxymethyl-6-octylsulfanyl-tetrahydro-pyran-3,4,5-triol has been developed, highlighting methods to avoid undesired isomers and achieve high yields. These methods are significant for producing complex molecules efficiently and with high purity (Liu et al., 2008), (Liu et al., 2010).

Application in Drug Synthesis

  • The compound has been used in the improved preparation of C-aryl glucoside SGLT2 inhibitors, indicating its potential application in the development of treatments for conditions like diabetes (Liu et al., 2008).

Natural Source and Crystal Structure Analysis

  • A disaccharide structurally related to the compound was isolated from Tremella fuciformis. This study provides insights into the molecular structure and extensive hydrogen bonding in the crystal structure of these compounds, which is crucial for understanding their interactions and stability (Liu et al., 2012).

Innovative Synthesis Techniques

  • Research on microwave-assisted synthesis techniques for compounds similar to 2-Hydroxymethyl-6-octylsulfanyl-tetrahydro-pyran-3,4,5-triol demonstrates the potential for efficient and eco-friendly production methods. These techniques could revolutionize the synthesis process by reducing time and increasing yield (Hijji et al., 2021).

Antibacterial and Antioxidant Properties

  • Some derivatives of compounds related to 2-Hydroxymethyl-6-octylsulfanyl-tetrahydro-pyran-3,4,5-triol have been synthesized and shown to exhibit antibacterial and antioxidant properties. This suggests potential applications in pharmaceuticals and healthcare products (Memar et al., 2020).

properties

IUPAC Name

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-octylsulfanyloxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28O5S/c1-2-3-4-5-6-7-8-20-14-13(18)12(17)11(16)10(9-15)19-14/h10-18H,2-9H2,1H3/t10-,11-,12+,13-,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGVLVOOFCGWBCS-RGDJUOJXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCSC1C(C(C(C(O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCS[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50893686
Record name Octyl 1-thio-beta-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50893686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxymethyl-6-octylsulfanyl-tetrahydro-pyran-3,4,5-triol

CAS RN

85618-21-9
Record name Octyl β-D-thioglucopyranoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85618-21-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Octyl 1-thio-beta-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50893686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name β-D-Glucopyranoside, octyl 1-thio
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.115.951
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
N Chordia, D Bhayal, P Hardia - International Journal of …, 2020 - inderscienceonline.com
Leishmania donovani is a protozoan parasite which causes very lethal disease called as visceral leishmaniasis. It is the second killer parasitic disease after malaria. It is transmitted by …
Number of citations: 2 www.inderscienceonline.com
M Rani, A Nischal, GC Sahoo… - Asian Pacific Journal of …, 2013 - researchgate.net
The G-protein coupled receptor 87 (GPR87) is a recently discovered orphan GPCR which means that the search of their endogenous ligands has been a novel challenge. GPR87 has …
Number of citations: 3 www.researchgate.net
P Chawley, HB Samal, J Prava, M Suar, RK Mahapatra - Genomics, 2014 - Elsevier
A systematic workflow consisting of comparative genomics, metabolic pathways analysis and additional drug prioritization parameters identified 264 proteins of Vibrio cholerae which …
EJ Denning, O Beckstein - Chemistry and physics of lipids, 2013 - Elsevier
Transmembrane proteins are responsible for transporting ions and small molecules across the hydrophobic region of the cell membrane. We are reviewing the evidence for regulation …
HB Samal, J Prava, M Suar, RK Mahapatra - Journal of Theoretical Biology, 2015 - Elsevier
A computational, comparative genomics workflow was defined for the identification of novel therapeutic candidates against Salmonella Typhimurium LT2, with the aim that the selected …
KA Ibrahim, OM Helmy, MT Kashef, TR Elkhamissy… - Pathogens, 2020 - mdpi.com
The class 1 carcinogen, Helicobacter pylori, is one of the World Health Organization’s high priority pathogens for antimicrobial development. We used three subtractive proteomics …
Number of citations: 11 0-www-mdpi-com.brum.beds.ac.uk
A Swain, A Pan - OMICS: A Journal of Integrative Biology, 2023 - liebertpub.com
Acinetobacter baumannii, an opportunistic gram-negative pathogen responsible for several nosocomial infections, has developed resistance to various antibiotics. Proteins involved in …
Number of citations: 3 www.liebertpub.com
K Bao - 2021 - researchsquare.com
Background: Major depressive disorder (MDD) is a debilitating illness and a leading cause of disability, but its pathophysiology remains to be completely elucidated. Resistance to …
Number of citations: 1 www.researchsquare.com

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